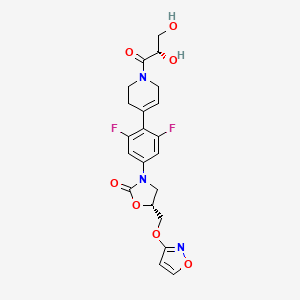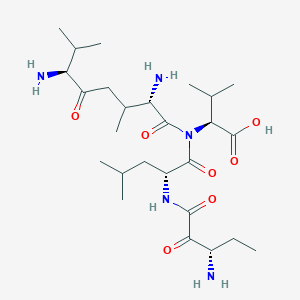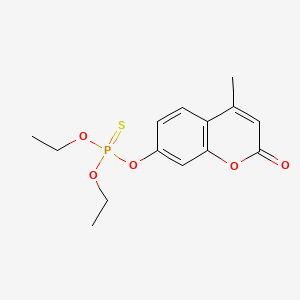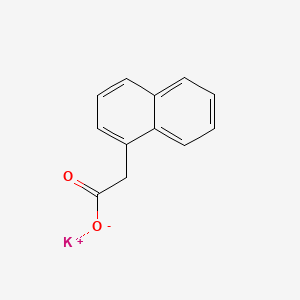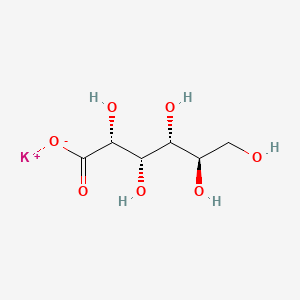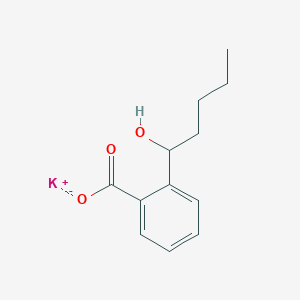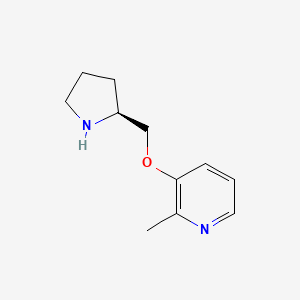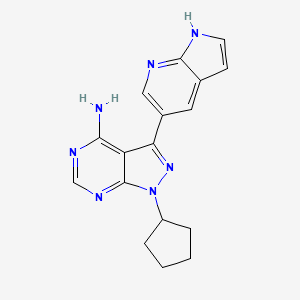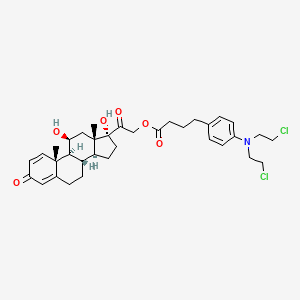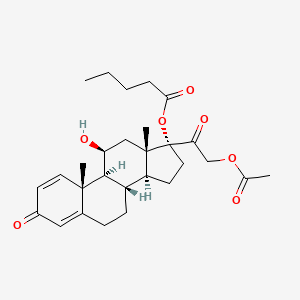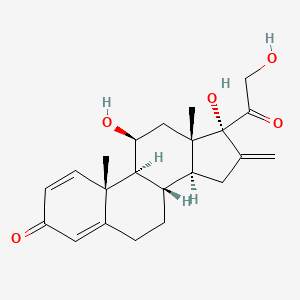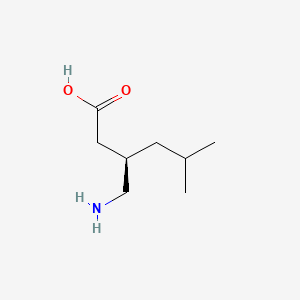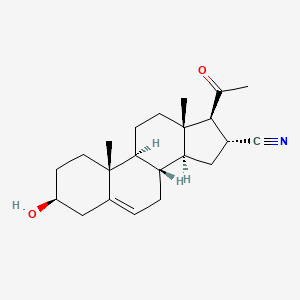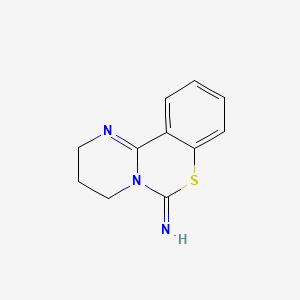
PD 404182
Overview
Description
It has shown significant activity against a variety of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), simian immunodeficiency virus (SIV), and vesicular stomatitis virus (VSV) . The compound is characterized by its high therapeutic index and broad-spectrum antiviral activities .
Mechanism of Action
Target of Action
PD-404182 is a potent and competitive inhibitor of human dimethylarginine dimethylaminohydrolase 1 (DDAH1) . DDAH1 is an enzyme that physiologically metabolizes asymmetric dimethylarginine (ADMA), an endogenous and competitive inhibitor of nitric oxide (NO) synthase .
Mode of Action
PD-404182 interacts with DDAH1, inhibiting its activity and leading to an increase in ADMA levels . This results in a decrease in NO production, as ADMA is an inhibitor of NO synthase .
Biochemical Pathways
The inhibition of DDAH1 by PD-404182 affects the nitric oxide synthase pathway. By increasing ADMA levels, NO production is reduced . This can have various downstream effects, including the attenuation of endothelial tube formation, which is a key process in angiogenesis .
Pharmacokinetics
It is known that the compound is soluble in dmso .
Result of Action
PD-404182 exhibits antiangiogenic and antiviral activity in vitro . It also inhibits HIV-1 in seminal plasma .
Action Environment
The action of PD-404182 can be influenced by environmental factors. For instance, it has been suggested that PD-404182 will likely be stable in highly acidic cervical fluid and should remain active for at least several hours upon contact with seminal fluid .
Biochemical Analysis
Biochemical Properties
PD-404182 plays a significant role in biochemical reactions. It interacts with the enzyme human dimethylarginine dimethylaminohydrolase 1 (DDAH1), inhibiting it competitively . This interaction affects the levels of asymmetric dimethylarginine (ADMA) in cells .
Cellular Effects
PD-404182 has various effects on different types of cells and cellular processes. It increases ADMA levels in endothelial cells (ECs) by approximately 70% . It also attenuates endothelial tube formation in vitro and does not perturb cell membrane integrity or induce cytotoxicity . Furthermore, PD-404182 inhibits HIV-1 in seminal plasma .
Molecular Mechanism
PD-404182 exerts its effects at the molecular level through several mechanisms. It binds to DDAH1, inhibiting it and thereby increasing the levels of ADMA in cells . This increase in ADMA levels can affect various cellular processes, including cell signaling pathways and gene expression .
Metabolic Pathways
PD-404182 is involved in the metabolic pathway related to the metabolism of ADMA. It interacts with the enzyme DDAH1, which is involved in the metabolism of ADMA .
Preparation Methods
The synthesis of PD 404182 involves the formation of a tricyclic heterocycle structure. The key steps include the formation of sp2-carbon-heteroatom bonds (C-O, C-N, or C-S) starting from arene or haloarene . One of the synthetic routes involves the use of Cu(II)-mediated ortho-selective intermolecular C-H functionalization . This method is advantageous due to its cost-effectiveness, earth abundance, and lower toxicity . The process begins with the ortho-selective introduction of a heteroatom on 2-phenyl-1,4,5,6-tetrahydropyrimidine derivatives, followed by functional group transformations to yield various heterocycles, including this compound .
Chemical Reactions Analysis
PD 404182 undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound has been shown to participate in Cu(II)-mediated C-H functionalization reactions . Common reagents used in these reactions include transition metals and nucleophiles such as oxygen, nitrogen, and sulfur . The major products formed from these reactions are tricyclic heterocycles with different combinations of heteroatoms .
Scientific Research Applications
PD 404182 has been extensively studied for its antiviral properties. It has shown potent activity against HIV, HCV, SIV, and VSV . The compound has also been investigated for its potential as a photoaffinity probe for target identification studies . In addition to its antiviral activity, this compound has demonstrated antiangiogenic properties, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
PD 404182 is structurally related to other tricyclic heterocycles, such as pyrimido[1,2-c][1,3]benzoxazine, pyrimido[1,2-c]quinazoline, and pyrimido[1,2-c][1,3]benzothiazine derivatives . These compounds share similar antiviral activities but differ in their structural components and substituent effects . This compound’s unique combination of a 1,3-thiazin-2-imine core, left-fused benzene, and cyclic amidine moieties distinguishes it from other similar compounds .
Properties
IUPAC Name |
3,4-dihydro-2H-pyrimido[1,2-c][1,3]benzothiazin-6-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S/c12-11-14-7-3-6-13-10(14)8-4-1-2-5-9(8)15-11/h1-2,4-5,12H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNENSSREQFBZGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C2C3=CC=CC=C3SC(=N)N2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424969 | |
| Record name | PD 404,182 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72596-74-8 | |
| Record name | PD-404182 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072596748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PD 404,182 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 72596-74-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PD-404182 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PYK7K517E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


